molecular formula C15H24O2 B14439321 2-(4-Hexylphenyl)propane-1,3-diol CAS No. 75552-38-4

2-(4-Hexylphenyl)propane-1,3-diol

Cat. No.: B14439321
CAS No.: 75552-38-4
M. Wt: 236.35 g/mol
InChI Key: IMHNCOIBUCQPRV-UHFFFAOYSA-N
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Description

2-(4-Hexylphenyl)propane-1,3-diol is an organic compound with the molecular formula C15H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone The compound is characterized by a hexyl group attached to a phenyl ring, which is further connected to the propane-1,3-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as hexylmagnesium bromide) reacts with a suitable precursor like 4-bromophenylpropane-1,3-diol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Another method involves the reduction of 2-(4-Hexylphenyl)propane-1,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone groups into hydroxyl groups, yielding the desired diol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexylphenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hexylphenyl)propane-1,3-dione or 2-(4-Hexylphenyl)propanoic acid.

    Reduction: Formation of this compound or hexylbenzene.

    Substitution: Formation of 2-(4-Hexylphenyl)propane-1,3-dichloride or 2-(4-Hexylphenyl)propane-1,3-dibromide.

Mechanism of Action

The mechanism of action of 2-(4-Hexylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and hexyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hexylphenyl)propane-1,3-diol is unique due to its specific combination of a hexylphenyl group and two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

75552-38-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(4-hexylphenyl)propane-1,3-diol

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(11-16)12-17/h7-10,15-17H,2-6,11-12H2,1H3

InChI Key

IMHNCOIBUCQPRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(CO)CO

Origin of Product

United States

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